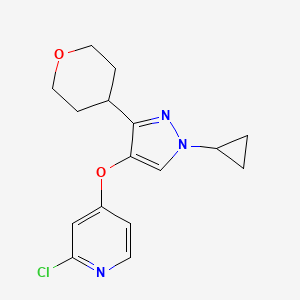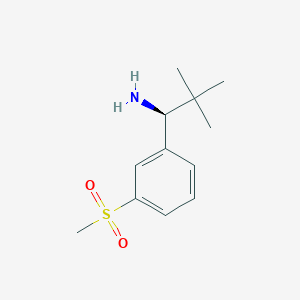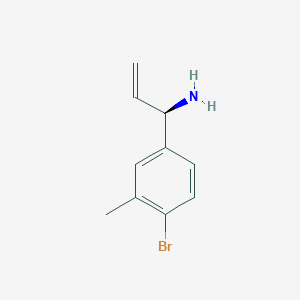
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is a synthetic organic compound often used in the field of medicinal chemistry It is characterized by its complex structure, which includes a benzyl group, a tert-butoxycarbonyl-protected amino group, and a phthalimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Formation of the Phthalimide Moiety: The phthalimide group is introduced through a reaction with phthalic anhydride.
Coupling Reactions: The protected amino acid is coupled with the benzyl group using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions can target the phthalimide moiety, converting it to a more reactive amine.
Substitution: The protected amino group can be deprotected and participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection is typically achieved using acids like trifluoroacetic acid (TFA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group might yield benzaldehyde or benzoic acid.
Aplicaciones Científicas De Investigación
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug candidate or as a building block in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate would depend on its specific application. Generally, it might interact with enzymes or receptors in biological systems, modulating their activity. The phthalimide moiety could be involved in binding interactions, while the protected amino group might be crucial for specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (S)-2-amino-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate: Lacks the Boc protection.
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-hydroxy-pentanoate: Lacks the phthalimide moiety.
Uniqueness
Benzyl (S)-2-((tert-butoxycarbonyl)amino)-5-((1,3-dioxoisoindolin-2-YL)oxy)pentanoate is unique due to its combination of protective groups and functional moieties, which make it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C25H28N2O7 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
benzyl (2S)-5-(1,3-dioxoisoindol-2-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-20(23(30)32-16-17-10-5-4-6-11-17)14-9-15-33-27-21(28)18-12-7-8-13-19(18)22(27)29/h4-8,10-13,20H,9,14-16H2,1-3H3,(H,26,31)/t20-/m0/s1 |
Clave InChI |
VSJBAZHNSJZZTO-FQEVSTJZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCON1C(=O)C2=CC=CC=C2C1=O)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B15238115.png)
![(7S,8AR)-7-Methoxyoctahydropyrrolo[1,2-A]pyrazine](/img/structure/B15238120.png)



![1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15238143.png)




![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15238175.png)
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15238186.png)

